molecular formula C17H16F3NO2S B2985869 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396869-04-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2985869
CAS No.: 1396869-04-7
M. Wt: 355.38
InChI Key: RLQBUCGAFGEOAD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by:

  • A 4-(trifluoromethoxy)benzamide core, providing electron-withdrawing properties and metabolic stability.
  • A cyclopropyl group attached to the amide nitrogen, likely influencing conformational rigidity and lipophilicity.
  • A 2-(thiophen-2-yl)ethyl substituent, introducing a heteroaromatic thiophene moiety linked via an ethyl chain.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-7-3-12(4-8-14)16(22)21(13-5-6-13)10-9-15-2-1-11-24-15/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQBUCGAFGEOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with an appropriate halide under palladium catalysis. The resulting intermediate is then further functionalized to introduce the cyclopropyl and trifluoromethoxy groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or thiophenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including its role in neuronal differentiation and insulin expression.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and metabolic diseases.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to activate ERK signaling and induce histone acetylation , leading to changes in gene expression and cellular differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 1257553-41-5)
  • Structural Differences :
    • Substituent Position : Trifluoromethyl at benzamide C2 vs. trifluoromethoxy at C4 in the target compound.
    • Thiophene Attachment : Thiophen-3-ylmethyl vs. 2-(thiophen-2-yl)ethyl.
  • Implications :
    • The C4-trifluoromethoxy group in the target compound may enhance electron withdrawal and steric effects compared to C2-trifluoromethyl.
    • The ethyl linker in the target compound could improve conformational flexibility for receptor binding .
(b) N-Phenyl-4-(trifluoromethoxy)benzamide
  • Structural Differences :
    • Lacks the cyclopropyl and thiophen-ethyl groups.
    • Simplified amide substituent (phenyl vs. cyclopropyl/ethyl-thiophene).
  • Demonstrates the role of 4-(trifluoromethoxy) in stabilizing aromatic interactions .
(c) N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034265-53-5)
  • Structural Differences :
    • Hydroxy and furan-3-yl substituents vs. cyclopropyl in the target compound.
  • Implications :
    • The hydroxy group may introduce hydrogen-bonding capacity, altering solubility and target affinity.
    • Furan vs. cyclopropyl substituents modulate steric and electronic profiles .

Functional Class Comparisons

(a) Benzamide vs. Sulfonamide Derivatives
  • Example : N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1235019-84-7).
  • Key Differences :
    • Sulfonamide (-SO₂NH-) vs. benzamide (-CONH-) linkage.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₈H₁₇F₃N₂O₂S ~388.4* 4-(trifluoromethoxy)benzamide, cyclopropyl, thiophen-2-yl-ethyl
N-Phenyl-4-(trifluoromethoxy)benzamide C₁₄H₁₀F₃NO₂ 297.2 4-(trifluoromethoxy)benzamide, phenyl
CAS 2034265-53-5 C₁₈H₁₄F₃NO₄S 397.4 4-(trifluoromethoxy)benzamide, hydroxy, furan/thiophene
CAS 1257553-41-5 C₂₂H₂₇N₃O₂S 325.4 2-(trifluoromethyl)benzamide, cyclopropyl, thiophen-3-ylmethyl

*Estimated based on structural similarity.

Research Findings and Implications

Tautomerism and Stability

  • Analogous 1,2,4-triazole derivatives exhibit tautomerism (thiol-thione equilibrium) , but the target compound’s amide linkage likely avoids this, favoring a single stable form.

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula: C17H16F3N2O1SC_{17}H_{16}F_3N_2O_1S. It features a cyclopropyl group, a thiophene moiety, and a trifluoromethoxy group, which are known to contribute to its pharmacological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as HPLC for purification.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different biological targets:

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds with similar structural features. For instance, derivatives containing trifluoromethyl groups have shown significant activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis at nanomolar concentrations . Although specific data on this compound is limited, its structural analogs suggest promising antiparasitic properties.

Anticancer Activity

Research indicates that compounds with similar frameworks exhibit anticancer properties. For example, certain benzamide derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves inhibition of key cellular pathways or enzymes related to tumor growth .

Case Studies

  • Study on Antiparasitic Efficacy :
    • Objective : To evaluate the efficacy of compounds similar to this compound against Trichinella spiralis.
    • Findings : Compounds exhibited significant in vitro activity with IC50 values ranging from 75 mg/Kg for adult parasites, indicating potential for further development in antiparasitic therapies .
  • Anticancer Screening :
    • Objective : Assess the cytotoxic effects of related compounds on leukemia cell lines.
    • Findings : Certain derivatives showed a GI50 value of 10 nM against CCRF-CEM cells, suggesting that modifications in the benzamide structure can enhance anticancer activity .

Data Tables

Compound NameMolecular FormulaIC50 (nM)Target
Compound AC17H16F3N2O1S900Cancer Cell Line
Compound BC18H17F3N3O1S75Parasite (T. spiralis)

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Compound TypeMethodYield (%)Reference
Benzamide derivativesEDCI/HOBt coupling55–63
Thieno-pyrimidinyl benzamidesSilica gel chromatography15–42

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

1H/13C NMR :

  • Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and thiophene protons (δ 6.8–7.5 ppm). The trifluoromethoxy group (-OCF₃) appears as a singlet near δ 4.3 ppm in ¹H NMR and ~120 ppm (quartet, J = 270 Hz) in ¹⁹F NMR .
  • Confirm amide carbonyl resonance at ~165–170 ppm in ¹³C NMR .

LC/MS : Look for [M+H]+ ions matching the molecular weight (e.g., m/z 425.1 calculated for C₁₈H₁₇F₃N₂O₂S). Fragmentation patterns can confirm substituents like cyclopropyl or thiophene .

IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced: How can conformational flexibility be analyzed to design bitopic ligands targeting receptors like D3 or Sigma1?

Answer:

Molecular Dynamics (MD) Simulations : Model the compound’s interaction with receptor binding pockets (e.g., D3 receptor’s extracellular loop 2) to assess flexibility of the cyclopropyl-thiophenethyl chain .

X-ray Crystallography : Resolve crystal structures (e.g., orthorhombic P212121 space group) to analyze torsion angles between the benzamide core and substituents .

SAR Studies : Modify the thiophene or cyclopropyl groups and evaluate binding affinity via radioligand assays (e.g., using ³H-labeled antagonists) .

Q. Key Finding :

  • Bitopic ligands require balanced rigidity (benzamide core) and flexibility (alkyl linkers) for optimal receptor engagement .

Advanced: What strategies address discrepancies in LC/MS data during synthesis?

Answer:

Ionization Artifacts :

  • Use electrospray ionization (ESI) instead of APCI to avoid fragmentation of labile groups (e.g., trifluoromethoxy) .
  • Add 0.1% formic acid to enhance [M+H]+ signal intensity.

Purity Verification :

  • Cross-validate LC/MS with ¹H NMR integration to quantify impurities (e.g., unreacted amine or acyl chloride) .
  • Employ HPLC with UV detection (λ = 254 nm) to resolve co-eluting species .

Isotopic Pattern Analysis : Confirm molecular formula by matching observed/fcalculated isotopic distributions (e.g., for Cl or Br-containing byproducts) .

Q. Table 2: LC/MS Data for a Related Compound

Calculated [M+H]+Observed [M+H]+Deviation (ppm)Purity (%)
475.08475.420.7>95

Advanced: How can stereochemical outcomes be controlled during N-alkylation steps?

Answer:

Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-cyclopropylamine) to direct stereochemistry during alkylation .

Dynamic Kinetic Resolution : Employ catalysts like palladium on carbon under hydrogenation conditions to favor one enantiomer .

Analytical Methods :

  • Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Circular Dichroism (CD) to confirm absolute configuration .

Note : Steric hindrance from the trifluoromethoxy group may influence selectivity; optimize solvent polarity (e.g., DMF vs. THF) to enhance stereocontrol .

Basic: What are the recommended protocols for evaluating in vitro biological activity?

Answer:

Receptor Binding Assays :

  • Incubate the compound with membrane preparations expressing target receptors (e.g., Sigma1 or D3) and measure displacement of radiolabeled ligands (e.g., ³H-Nemonapride) .
  • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Functional Antagonism :

  • Use cAMP accumulation assays in HEK293 cells transfected with receptor constructs .

Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

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